molecular formula C15H14N2O6S B1677328 N-(2-(p-Hydroxyphenylsulfonylamino)benzoyl)glycine CAS No. 155023-59-9

N-(2-(p-Hydroxyphenylsulfonylamino)benzoyl)glycine

Cat. No. B1677328
CAS RN: 155023-59-9
M. Wt: 350.3 g/mol
InChI Key: QBMYNMQQDCMRPR-UHFFFAOYSA-N
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Description

Ono EI-601 is the main metabolite of the human neutrophil elastase inhibitor ONO-5046. In plasma and urine by direct injection column-switching HPLC proved to be useful for pharmacokinetic, toxicological and clinical studies.

Scientific Research Applications

Enzyme Inhibition

N-(2-(p-Hydroxyphenylsulfonylamino)benzoyl)glycine and its analogs have been studied for their potential as enzyme inhibitors. For instance, certain N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These compounds, particularly the 2-benzoylamino derivative, have shown significant inhibition of rat lens aldose reductase, suggesting potential therapeutic applications for diabetes-related ocular disorders (Mayfield & Deruiter, 1987).

Molecular Interactions

Research on the molecular interactions of these compounds has revealed their binding capabilities and structure-activity relationships. The study of binary and ternary complexes formed by these compounds with metals like Pb(2+) has provided insights into their coordination behavior, which could be relevant for understanding their bioavailability and toxicity (Battistuzzi et al., 1996).

Therapeutic Potential

The therapeutic potential of these compounds extends beyond enzyme inhibition. For example, derivatives have been investigated as anticonvulsants, showing significant activity in seizure models. This suggests that modifications of the N-(2-(p-Hydroxyphenylsulfonylamino)benzoyl)glycine scaffold could yield new therapeutic agents for the treatment of epilepsy (Geurts et al., 1998).

Corrosion Inhibition

Interestingly, glycine derivatives have also been studied for their application in corrosion inhibition. A glycine derivative was found to effectively control mild steel corrosion in acidic solutions, highlighting the versatility of these compounds in industrial applications as well (Amin & Ibrahim, 2011).

properties

IUPAC Name

2-[[2-[(4-hydroxyphenyl)sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c18-10-5-7-11(8-6-10)24(22,23)17-13-4-2-1-3-12(13)15(21)16-9-14(19)20/h1-8,17-18H,9H2,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMYNMQQDCMRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165798
Record name Ono EI-601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(p-Hydroxyphenylsulfonylamino)benzoyl)glycine

CAS RN

155023-59-9
Record name Ono EI-601
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155023599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ono EI-601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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